2-(2,5-Dimethylbenzoyl)-4-methylpyridine

Description

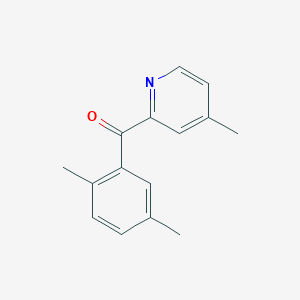

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-5-12(3)13(8-10)15(17)14-9-11(2)6-7-16-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYJETJAJDMCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224053 | |

| Record name | (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-82-0 | |

| Record name | (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the pyridine ring to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylbenzoyl)-4-methylpyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the benzoyl group to a benzyl group.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, due to the electron-donating effect of the methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: this compound can be oxidized to form 2-(2,5-Dimethylbenzoic acid)-4-methylpyridine.

Reduction: Reduction leads to the formation of 2-(2,5-Dimethylbenzyl)-4-methylpyridine.

Substitution: Electrophilic substitution can yield various halogenated derivatives of the compound.

Scientific Research Applications

2-(2,5-Dimethylbenzoyl)-4-methylpyridine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and functional groups. For example, the benzoyl group can interact with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Positional Isomerism: 2,5-Dimethylbenzoyl vs. 2,6-Dimethylbenzoyl

A key structural analog is 2-(2,6-Dimethylbenzoyl)-4-methylpyridine (CAS 1187163-93-4), which differs in the substitution pattern of the benzoyl group. Both compounds share the molecular formula C₁₅H₁₅NO and a molecular weight of 225.29 g/mol, but the spatial arrangement of methyl groups on the benzoyl moiety influences their physicochemical and biological properties .

| Property | 2-(2,5-Dimethylbenzoyl)-4-methylpyridine | 2-(2,6-Dimethylbenzoyl)-4-methylpyridine |

|---|---|---|

| Benzoyl Substituents | 2,5-dimethyl | 2,6-dimethyl |

| Molecular Weight | 225.29 g/mol | 225.29 g/mol |

| Melting Point | N/A | N/A |

| Applications | Potential enzyme inhibition | Catalysis, coordination chemistry |

Substituent Variation: Methoxy vs. Methyl Groups

Methoxy groups are electron-donating, which can alter the electronic environment of the pyridine ring, influencing reactivity in nucleophilic or electrophilic reactions. For example, methoxy-substituted pyridines often exhibit enhanced solubility in polar solvents compared to methyl-substituted analogs .

Acidity and Reactivity of Methylpyridine Derivatives

Evidence indicates that 4-methylpyridine is a stronger carbon acid than its 2-methyl counterpart due to resonance stabilization of the conjugate base. This acidity difference impacts proton transfer reactions and substrate interactions in catalytic or biochemical systems . For this compound, the electron-withdrawing benzoyl group may further enhance the acidity of the pyridine ring, influencing its reactivity in synthetic or biological contexts.

Steric and Electronic Effects in Pyrrole-Substituted Analogs

Compounds such as 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-4-methylpyridine (CAS 179554-79-1) feature bulky pyrrole substituents. These groups introduce significant steric hindrance, which can reduce reaction rates in coupling reactions or limit access to active sites in enzyme inhibition. In contrast, the benzoyl group in the target compound offers a balance of steric bulk and electronic modulation .

Data Table: Comparative Overview of Key Compounds

Biological Activity

2-(2,5-Dimethylbenzoyl)-4-methylpyridine is a pyridine derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a compound of interest for further research. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 2,5-dimethylbenzoyl group . This configuration contributes to its lipophilicity and enhances its chemical reactivity. The molecular formula is CHNO, indicating the presence of both aromatic and heterocyclic components that facilitate its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The benzoyl moiety may inhibit enzymes by binding to their active sites or allosteric sites, altering their function. This is particularly relevant for enzymes involved in metabolic pathways.

- Receptor Binding : Due to its structural similarity to biologically active molecules, this compound can potentially bind to specific receptors, modulating signaling pathways.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various pathogens. Preliminary investigations suggest that this compound might possess similar antimicrobial activities.

| Pathogen | MIC (μg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 187 | 10.3 |

| Klebsiella pneumoniae | 220 | 10.3 |

| Staphylococcus aureus | >1000 | 4.4 |

| Aspergillus niger | 1 | 28 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies on related pyridine derivatives that have demonstrated the ability to modulate inflammatory pathways. Further investigations are needed to establish the specific mechanisms involved in the anti-inflammatory action of this compound.

Anticancer Properties

There is growing interest in the anticancer properties of pyridine derivatives. Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis. The specific effects of this compound on cancer cell lines remain an area for future research.

Study on Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of related pyridine compounds revealed significant inhibitory effects on key metabolic enzymes. For example, certain analogs demonstrated potent inhibition against tyrosinase , an enzyme involved in melanin production. This suggests that this compound could be explored for similar inhibitory effects.

Investigation on Optical and Biological Properties

In a separate study examining related compounds, moderate cytotoxic activity was observed against human tumor cell lines such as A549 and HeLa. The mechanism was suggested to involve inhibition of tubulin polymerization, indicating potential applications in cancer therapy.

Q & A

Q. What are the recommended methods for synthesizing 2-(2,5-Dimethylbenzoyl)-4-methylpyridine in a laboratory setting?

Synthesis can involve Friedel-Crafts acylation or cross-coupling reactions . For Friedel-Crafts, use 4-methylpyridine and 2,5-dimethylbenzoyl chloride with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Purify via column chromatography using gradients of ethyl acetate/hexane. Confirm structure via NMR and mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons, methyl groups).

- IR spectroscopy : Confirm the presence of the carbonyl group (C=O stretch ~1680 cm⁻¹).

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺).

- X-ray crystallography : Resolve stereochemical ambiguities .

Q. What safety precautions are necessary when handling this compound?

Limited toxicity data (e.g., notes incomplete characterization) necessitate:

- PPE : Gloves, lab coats, and goggles.

- Fume hoods : To minimize inhalation risks.

- Waste disposal : Follow protocols for pyridine derivatives, which may form hazardous intermediates .

Advanced Research Questions

Q. How does the acidity of the pyridine ring influence reactivity in nucleophilic substitution reactions?

The 4-methyl group reduces pyridine ring acidity compared to unsubstituted analogs (). This lower acidity hinders deprotonation, requiring stronger bases (e.g., LDA) for activation. Kinetic studies under varying pH/temperature can optimize reaction conditions .

Q. How can researchers resolve contradictions in reported reaction yields for acylation of methylpyridine derivatives?

Contradictions may arise from:

- Catalyst purity : Impurities in AlCl₃ can alter Friedel-Crafts efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently.

- Reaction monitoring : Use in-situ techniques (e.g., FTIR) to track progress. Compare with methodologies in for bipyridine synthesis .

Q. What strategies optimize regioselectivity in benzoylation of methylpyridine substrates?

- Steric effects : The 2,5-dimethyl group on the benzoyl moiety ( ) directs electrophilic substitution to the para position.

- Catalyst tuning : Use bulky ligands to favor specific transition states.

- Computational modeling : DFT calculations predict favorable sites for acylation .

Q. How do electronic effects of substituents impact the compound’s stability under oxidative conditions?

- Electron-donating groups (e.g., methyl) increase electron density on the pyridine ring, potentially enhancing oxidation susceptibility.

- Accelerated stability testing : Expose the compound to controlled oxidative environments (e.g., H₂O₂) and monitor degradation via HPLC .

Data Analysis and Experimental Design

Q. What methodologies validate the purity of this compound in heterogeneous reaction mixtures?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to separate by polarity.

- TLC : Hexane/ethyl acetate (3:1) as a mobile phase.

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. How can researchers address discrepancies in spectroscopic data across studies?

- Solvent standardization : Ensure consistent deuterated solvents for NMR.

- Temperature calibration : Variations in DSC/TGA settings affect thermal data.

- Cross-validation : Compare results with structurally analogous compounds (e.g., ’s 4-methoxy derivative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.